molecular formula C9H18ClNO2 B13528830 ((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride

Cat. No.: B13528830
M. Wt: 207.70 g/mol
InChI Key: LHKCWWJBZYIEBJ-RJUBDTSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride is a chemical compound widely used in scientific research. It is known for its diverse applications in studying various biological processes and drug development. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.

Preparation Methods

The synthesis of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves several steps. One common method includes the reaction of [(1R,3S)-3-aminocyclohexyl]methanol with acetic anhydride in the presence of a base to form the acetate ester. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used to study biological processes and interactions at the molecular level.

    Medicine: It plays a role in drug development and testing, particularly in understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride can be compared with similar compounds such as:

Biological Activity

((1R,3S)-3-Aminocyclohexyl)methyl acetate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

Overview of the Compound

  • Chemical Structure : this compound is characterized by its unique cyclohexyl structure, which plays a crucial role in its interaction with biological targets.
  • Molecular Formula : C9H16ClN O2
  • Molecular Weight : 203.68 g/mol

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, thereby modulating their activity. This mechanism can lead to various biological effects depending on the target:

  • Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways relevant to mood regulation and cognitive functions.
  • Enzyme Modulation : It may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular responses.

Applications in Scientific Research

This compound is utilized across multiple domains:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex therapeutic agents. Its derivatives are explored for potential antidepressant and anxiolytic activities .
  • Biological Studies : The compound is employed in studying molecular interactions and biological processes at the cellular level. Its role in drug development is particularly significant in understanding pharmacokinetics and pharmacodynamics .
  • Toxicology Research : Investigations into the safety profile of this compound are essential for assessing its therapeutic viability. Studies have indicated that certain analogs may exhibit non-specific toxicities, which necessitates careful evaluation during drug development .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

  • Antidepressant Activity :
    • A study investigated the antidepressant-like effects of compounds related to this compound using animal models. Results indicated significant reductions in immobility duration during forced swim tests, suggesting potential antidepressant properties .
  • Enzyme Inhibition Studies :
    • Research focused on the inhibition of specific enzymes related to metabolic pathways demonstrated that certain derivatives of the compound could effectively modulate enzyme activity, leading to altered cellular responses in vitro .
  • Pharmacokinetics :
    • Studies examining the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound have revealed promising bioavailability characteristics that support its further development as a therapeutic agent .

Summary Table of Biological Activities

Activity TypeFindingsReference
Antidepressant EffectsSignificant reduction in immobility duration
Enzyme ModulationEffective inhibition of target enzymes
PharmacokineticsPromising bioavailability

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

[(1R,3S)-3-aminocyclohexyl]methyl acetate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-7(11)12-6-8-3-2-4-9(10)5-8;/h8-9H,2-6,10H2,1H3;1H/t8-,9+;/m1./s1

InChI Key

LHKCWWJBZYIEBJ-RJUBDTSPSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1CCC[C@@H](C1)N.Cl

Canonical SMILES

CC(=O)OCC1CCCC(C1)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.